molecular formula C24H23N3O2S2 B2776363 N-(2,3-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260940-59-7

N-(2,3-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2776363
CAS No.: 1260940-59-7
M. Wt: 449.59
InChI Key: YBFIYGMOUSZMAJ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanyl-linked acetamide moiety. Its core structure includes a bicyclic thieno-pyrimidinone scaffold substituted with 3,5-dimethylphenyl at position 3 and a 2,3-dimethylphenyl group via the acetamide chain.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-14-10-15(2)12-18(11-14)27-23(29)22-20(8-9-30-22)26-24(27)31-13-21(28)25-19-7-5-6-16(3)17(19)4/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFIYGMOUSZMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C25H26N2O2SC_{25}H_{26}N_2O_2S. Its structure features a thieno[3,2-d]pyrimidine core linked to a dimethylphenyl group through a sulfanyl acetamide moiety. The specific arrangement of functional groups is believed to contribute to its bioactivity.

Synthesis

The synthesis of this compound involves multi-step organic reactions that include the formation of the thieno[3,2-d]pyrimidine framework and subsequent modifications to introduce the sulfanyl and acetamide groups. Such synthetic routes are critical for optimizing yield and purity for biological evaluations.

Antitumor Activity

Studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

A comparative study demonstrated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death mechanisms. The IC50 values for these compounds ranged from 10 to 50 µM in different tumor models .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression. For example:

EnzymeInhibition TypeIC50 (µM)
CDK5Competitive15
CDK2Non-competitive25

These results suggest that this compound may serve as a lead compound for the development of novel anticancer agents targeting cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various bacterial strains. A study reported that it exhibited bactericidal effects with minimum inhibitory concentrations (MIC) ranging from 20 to 100 µg/mL against Gram-positive and Gram-negative bacteria .

Case Studies

  • Case Study on Antitumor Efficacy :
    A recent study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Case Study on Enzyme Interaction :
    Another investigation focused on the binding affinity of this compound to CDK enzymes using molecular docking studies. The results indicated a strong binding interaction with CDK5 and CDK2, supporting the observed inhibitory effects in vitro.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit promising anticancer properties. The thieno[3,2-d]pyrimidine scaffold has been explored for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in cancer cells. Inhibition of DHFR can lead to reduced tumor growth and increased sensitivity of cancer cells to chemotherapy agents .

Case Study: Structure-Activity Relationship (SAR) Studies

A series of SAR studies have demonstrated that modifications to the thieno[3,2-d]pyrimidine core can enhance anticancer efficacy. For instance:

  • Substituted Phenyl Rings : Variations in the substitution pattern on the phenyl rings have shown to affect binding affinity and selectivity towards cancer cell lines.
  • Sulfanyl Group : The presence of the sulfanyl group has been associated with improved bioavailability and stability of the compound in biological systems.

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of other bioactive compounds. Its unique chemical structure allows it to be a versatile building block for designing new therapeutic agents.

Applications in Synthesis

The compound can be utilized in the following ways:

  • Synthesis of Antifolates : It can be incorporated into antifolate drugs aimed at treating various cancers by targeting folate metabolism.
  • Development of Novel Therapeutics : Researchers are exploring its potential as a precursor for developing new classes of drugs targeting different biological pathways involved in cancer progression and resistance.

Comparison with Similar Compounds

Fluorinated Analog ()

The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide (CAS 1260949-92-5) replaces the 3,5-dimethylphenyl group with a 3,5-difluorophenyl moiety and substitutes the 2,3-dimethylphenyl with a 2,5-dimethoxyphenyl group.

  • Methoxy substituents may enhance solubility but reduce metabolic stability .

Hexahydrobenzothieno-Pyrimidine Analog ()

N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 477330-62-4) features a hexahydrobenzothieno[2,3-d]pyrimidine core instead of the dihydrothieno[3,2-d]pyrimidine system.

  • Impact: The saturated hexahydro ring system likely reduces planarity, altering pharmacokinetic properties such as membrane permeability.

Heterocyclic Core Modifications

Triazolo-Pyrimidine Hybrid ()

N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) replaces the thieno-pyrimidine core with a fused triazolo-pyrimidine system.

  • Impact: The triazolo ring introduces additional hydrogen-bonding sites, which may enhance binding to enzymes like dihydrofolate reductase.

Dihydropyrimidinone Derivative ()

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6) simplifies the core to a monocyclic dihydropyrimidinone.

  • Impact : The absence of a fused thiophene ring reduces molecular complexity and may improve synthetic accessibility. Chlorine substituents enhance lipophilicity, favoring penetration through lipid membranes .

Key Research Findings

  • Synthetic Accessibility: The triazolo-pyrimidine hybrid () and dihydropyrimidinone () were synthesized in higher yields (68–80%) compared to fluorinated or hexahydro analogs, suggesting simpler reaction pathways .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine in ) may enhance target affinity but require optimization for metabolic stability. Conversely, electron-donating groups (e.g., methoxy in ) improve solubility but could reduce potency .

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